

# Spectroscopic Profile of Ethyl 2-aminopyrimidine-5-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-aminopyrimidine-5-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-aminopyrimidine-5-carboxylate**, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: **Ethyl 2-aminopyrimidine-5-carboxylate**
- Molecular Formula:  $C_7H_9N_3O_2$  [\[1\]](#)
- Molecular Weight: 167.17 g/mol [\[1\]](#)
- CAS Number: 57401-76-0 [\[1\]](#) [\[2\]](#)

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 2-aminopyrimidine-5-carboxylate**. It is important to note that while extensive searches have been conducted, a

complete set of experimentally verified spectra for this specific compound is not readily available in the public domain. The data presented here are based on closely related structures and theoretical predictions.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.8	s	2H	Pyrimidine H-4, H-6
~7.0	br s	2H	-NH <sub>2</sub>
4.32	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.35	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> s = singlet, t = triplet, q = quartet, br s = broad singlet

### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester)
~162	C-2 (C-NH <sub>2</sub> )
~158	C-4, C-6
~110	C-5
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

### IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine)
~2980	Medium	C-H stretching (aliphatic)
~1720	Strong	C=O stretching (ester)
~1640	Strong	N-H bending (amine)
~1580	Strong	C=N, C=C stretching (ring)
~1250	Strong	C-O stretching (ester)

## Mass Spectrometry (MS) Data

m/z	Interpretation
167.07	[M] <sup>+</sup> (Molecular ion) <a href="#">[1]</a>
140	[M - C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
122	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
96	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Ethyl 2-aminopyrimidine-5-carboxylate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

- **$^1\text{H}$  NMR Acquisition:** Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

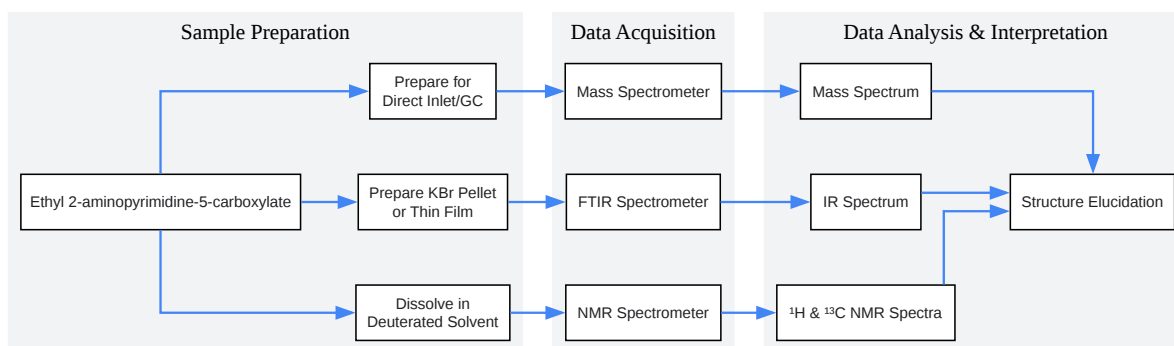
- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-aminopyrimidine-5-carboxylate**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. Ethyl 2-aminopyrimidine-5-carboxylate | C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub> | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
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